4'-Fluoro-3-iodo-3'-methylbenzophenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

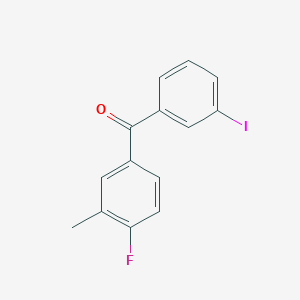

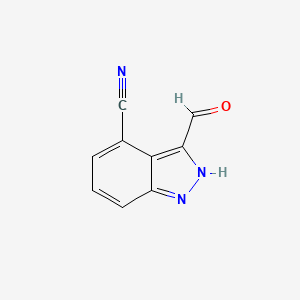

4’-Fluoro-3-iodo-3’-methylbenzophenone is a synthetic compound with a molecular weight of 340.14 . Its IUPAC name is (4-fluoro-3-methylphenyl)(4-iodophenyl)methanone . It has been widely studied due to its interesting physical and chemical properties.

Molecular Structure Analysis

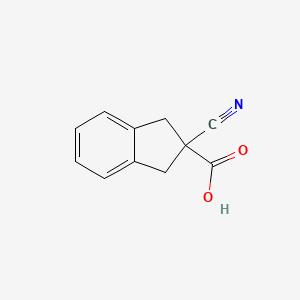

The molecular structure of 4’-Fluoro-3-iodo-3’-methylbenzophenone consists of a central carbonyl group (C=O) flanked by a 4-fluoro-3-methylphenyl group and a 4-iodophenyl group . The InChI code for this compound is 1S/C14H10FIO/c1-9-8-11(4-7-13(9)15)14(17)10-2-5-12(16)6-3-10/h2-8H,1H3 .Physical And Chemical Properties Analysis

The physical and chemical properties of 4’-Fluoro-3-iodo-3’-methylbenzophenone include a molecular weight of 340.14 . Unfortunately, specific details such as melting point, boiling point, and density are not available in the current literature.Applications De Recherche Scientifique

-

Field: Materials Chemistry

- Application : 4’-Fluoro-4-iodo-3’-methylbenzophenone is a type of benzophenone, which are commonly used as photolinkers to produce chemical linkages upon photo-irradiation .

- Method : The benzophenones, aryldiazirines, and arylazides are irradiated to produce the desired chemical linkage .

- Results : The use of these photolinkers has led to versatile applications in the field of surface engineering, immobilization of biomolecules such as antibodies, enzymes, cells, carbohydrates, oligonucleotides, and DNA aptamers, and rapid diagnostics .

-

Field: Bioanalytical Chemistry

- Application : 4-fluoro-3-nitrophenyl azide, a compound similar to 4’-Fluoro-3-iodo-3’-methylbenzophenone, has been used for biomolecule immobilization and bioconjugation .

- Method : The azide group in the compound is activated by photo-irradiation, which allows it to form covalent bonds with various biomolecules .

- Results : This method has been used successfully to modify molecules such as proteins, peptides, nucleic acids, drugs, and solid surfaces for various purposes .

-

Field: Organic Chemistry

- Application : 4-Fluoro-4-methyl-4H-pyrazoles, a compound structurally similar to 4’-Fluoro-3-iodo-3’-methylbenzophenone, has been used in Diels–Alder reactions .

- Method : The compound is reacted with a diene in a Diels–Alder reaction .

- Results : The compound showed lower reactivity than its difluoro analogue, but higher stability in the presence of biological nucleophiles .

- Field: Polymer Chemistry

- Application : 4-fluoro-3-nitrophenyl azide, a compound similar to 4’-Fluoro-3-iodo-3’-methylbenzophenone, has been used for surface engineering and rapid diagnostics .

- Method : The azide group in the compound is activated by photo-irradiation, which allows it to form covalent bonds with various polymers .

- Results : This method has been used successfully to modify polymers for various purposes .

- Field: Surface Engineering

- Application : 4-fluoro-3-nitrophenyl azide, a compound similar to 4’-Fluoro-3-iodo-3’-methylbenzophenone, has been used for surface engineering .

- Method : The azide group in the compound is activated by photo-irradiation, which allows it to form covalent bonds with various surfaces .

- Results : This method has been used successfully to modify surfaces for various purposes .

Propriétés

IUPAC Name |

(4-fluoro-3-methylphenyl)-(3-iodophenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10FIO/c1-9-7-11(5-6-13(9)15)14(17)10-3-2-4-12(16)8-10/h2-8H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASHCWJUVJBVKDI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)C2=CC(=CC=C2)I)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10FIO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-Fluoro-3-iodo-3'-methylbenzophenone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 3-[(4-fluorophenyl)amino]propanoate](/img/structure/B1359252.png)